molecular formula C12H14O2 B1203636 5-Ethyl-5-phenyloxolan-2-one CAS No. 53380-21-5

5-Ethyl-5-phenyloxolan-2-one

Cat. No.: B1203636
CAS No.: 53380-21-5
M. Wt: 190.24 g/mol
InChI Key: WXXZXKBYBHWQHW-UHFFFAOYSA-N
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Description

5-Ethyl-5-phenyloxolan-2-one is a substituted γ-lactone derivative characterized by a five-membered oxolan-2-one (γ-butyrolactone) ring with ethyl and phenyl groups at the 5-position. Its molecular formula is C₁₂H₁₂O₂, and its structure features a stereoelectronic interplay between the electron-withdrawing lactone ring and the aromatic phenyl group.

Properties

CAS No.

53380-21-5

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-ethyl-5-phenyloxolan-2-one

InChI

InChI=1S/C12H14O2/c1-2-12(9-8-11(13)14-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

WXXZXKBYBHWQHW-UHFFFAOYSA-N

SMILES

CCC1(CCC(=O)O1)C2=CC=CC=C2

Canonical SMILES

CCC1(CCC(=O)O1)C2=CC=CC=C2

Synonyms

EPBL cpd
gamma-ethyl-gamma-phenyl-butyrolactone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between 5-Ethyl-5-phenyloxolan-2-one and its structural analogs:

Compound Name Molecular Formula Substituent at 5-Position Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₂H₁₂O₂ Ethyl + Phenyl 188.22 Likely moderate polarity; potential use in polymer precursors or chiral synthesis (inferred)
5-Naphthalen-2-yloxolan-2-one C₁₄H₁₂O₂ Naphthalen-2-yl 212.25 Higher aromaticity; enhanced UV absorption (applications in photoresist materials)

Key Research Findings

Steric and Electronic Effects :

  • The ethyl-phenyl substitution in this compound introduces steric hindrance while maintaining electronic delocalization from the phenyl ring. This balance may favor catalytic applications, such as asymmetric synthesis.
  • In contrast, 5-naphthalen-2-yloxolan-2-one exhibits extended π-conjugation due to the naphthalene group, leading to stronger UV-Vis absorption (~300–350 nm), making it suitable for optoelectronic materials .

Thermal Stability :

  • Naphthalene-substituted lactones generally demonstrate higher thermal stability (decomposition >250°C) compared to phenyl-substituted analogs (~200–220°C), attributed to increased aromatic stacking interactions.

Solubility and Reactivity :

  • This compound is expected to show moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the lactone’s polarity.
  • The bulkier naphthalene analog has reduced solubility in polar solvents but enhanced compatibility with aromatic hydrocarbons.

Limitations and Gaps

  • Direct experimental data (e.g., melting points, synthetic yields) for this compound are scarce in the provided evidence. Further studies are needed to validate inferred properties.

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